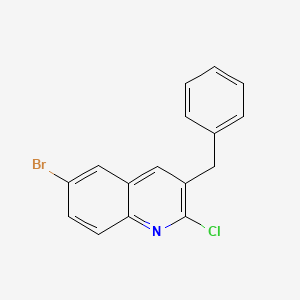

3-Benzyl-6-bromo-2-chloroquinoline

Beschreibung

3-Benzyl-6-bromo-2-chloroquinoline (CAS 654655-68-2) is a halogenated quinoline derivative with the molecular formula C₁₆H₁₁BrClN and a molecular weight of 332.62 g/mol . It serves as a critical intermediate in synthesizing aryl quinoline compounds, particularly for antituberculosis drugs like Bedaquiline Fumarate . Structurally, it features a benzyl group at position 3, bromine at position 6, and chlorine at position 2 of the quinoline ring. Its density is predicted to be 1.482±0.06 g/cm³, with a melting point of 111–112°C and a boiling point of 435.9±40.0°C (predicted) . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to ensure stability .

Eigenschaften

IUPAC Name |

3-benzyl-6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726806 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654655-68-2 | |

| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amidation to Form N-(4-bromophenyl)-3-phenylpropanamide

The initial step involves the amidation of 3-phenylpropanoyl chloride with 4-bromoaniline to produce N-(4-bromophenyl)-3-phenylpropanamide. This reaction is typically performed in dichloromethane with triethylamine as a base at low temperatures (5–10 °C) to control reactivity and maximize yield.

| Reagent | Amount | Conditions |

|---|---|---|

| 3-phenylpropanoyl chloride | 10 g | Heated 65–70 °C (thionyl chloride step) |

| 4-bromoaniline | 11.3 g | 5–10 °C during amidation |

| Triethylamine | 16.6 g | Added to neutralize HCl |

| Solvent (dichloromethane) | 70 mL | Ambient temperature |

The product is isolated by precipitation in water and filtration, yielding a solid amide intermediate.

Vilsmeier–Haack Cyclization and Chlorination to 3-Benzyl-6-bromo-2-chloroquinoline

The key cyclization step involves the reaction of the amide intermediate with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ. This reagent facilitates both formylation and cyclization, producing the quinoline core with chlorination at the 2-position.

| Component | Amount | Conditions |

|---|---|---|

| Phosphorus oxychloride (POCl3) | 71.4–80 mL | Added dropwise to DMF at 15–30 °C |

| N,N-Dimethylformamide (DMF) | 27.2–30 mL | Stirred to form Vilsmeier reagent |

| N-(4-bromophenyl)-3-phenylpropanamide | 34.3–36.5 g | Heated overnight at 80 °C |

| Quenching solvent (water) | 800 mL (ice-cold) | Added slowly with stirring |

| Extraction solvent (methylene dichloride) | Multiple extractions | Organic phase washed and dried |

The reaction mixture is quenched with ice-cold water, extracted with methylene dichloride, dried over magnesium sulfate, and purified by column chromatography to isolate this compound.

Methoxylation to 3-Benzyl-6-bromo-2-methoxyquinoline (Subsequent Transformation)

Though beyond the scope of the chloroquinoline preparation, this step is frequently performed immediately after and involves substitution of the 2-chloro group with methoxy via reaction with sodium methoxide in methanol under reflux for 8–12 hours.

Continuous Flow Chemistry Optimization

Recent research has transitioned the batch synthesis into continuous flow systems to improve safety, reaction control, and efficiency.

- Amidation step: Optimized in a 0.2 mL microreactor at elevated temperatures, achieving 100% conversion in just 5 seconds residence time using DMF as solvent and DIPEA as base.

- Vilsmeier–Haack cyclization: Conducted in flow with back pressure regulators allowing operation at 150 °C, achieving 78% conversion in 30 minutes residence time using acetonitrile as solvent.

- These optimizations significantly reduce reaction times and improve yields compared to batch methods.

Comparative Data Summary

| Step | Batch Conditions | Flow Chemistry Conditions | Yield/Conversion | Reaction Time |

|---|---|---|---|---|

| Amidation | DCM, 5–10 °C, triethylamine, hours | DMF, DIPEA, 100 °C, 5 sec | ~100% conversion | Hours vs. seconds |

| Vilsmeier–Haack Cyclization | POCl3/DMF, 15–30 °C drip, 80 °C overnight | POCl3/DMF, 150 °C, 30 min, acetonitrile | 78% conversion | Overnight vs. 30 min |

| Work-up and Purification | Extraction, drying, column chromatography | Similar extraction and purification | High purity product | Comparable |

Research Findings and Notes

- The use of phosphorus oxychloride and DMF to generate the Vilsmeier reagent is critical for efficient cyclization and chlorination.

- The temperature control during addition of DMF to POCl3 (15–30 °C) prevents side reactions and ensures formation of a stable reagent.

- The reaction temperature of 80 °C overnight in batch is replaced by higher temperature (150 °C) in flow to drastically reduce reaction time.

- Extraction with methylene dichloride and drying over MgSO4 are standard work-up steps.

- Column chromatography remains the preferred purification method to obtain high-purity this compound.

- Continuous flow methods allow safer handling of exothermic reactions and better scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-6-bromo-2-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and bromo substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C16H11BrClN

- Molecular Weight : 332.62 g/mol

- IUPAC Name : 3-benzyl-6-bromo-2-chloroquinoline

The compound features a quinoline ring substituted with both bromine and chlorine atoms, along with a benzyl group. This unique combination enhances its reactivity and versatility in synthetic applications.

Medicinal Chemistry

One of the primary applications of this compound is its role as an intermediate in the synthesis of bedaquiline , a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Bedaquiline targets the mycobacterial ATP synthase, effectively inhibiting the growth of Mycobacterium tuberculosis . This compound's structural modifications have been essential for developing new antitubercular agents that combat resistant strains.

Biological Studies

The compound is utilized in biological research to study various cellular processes and enzyme interactions. It has been shown to influence cell signaling pathways and gene expression, making it a valuable tool for understanding disease mechanisms at the molecular level .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating complex organic molecules. Its derivatives are explored for their potential as pharmaceuticals, agrochemicals, and other industrial chemicals . The compound's unique substituents allow for diverse reactions leading to various functionalized products.

Biochemical Properties

This compound exhibits several notable biochemical properties:

- Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .

- Cell Permeability : The compound is characterized by favorable skin permeation properties, indicated by a Log Kp value of -4.24 cm/s .

Case Study 1: Synthesis of Bedaquiline

Research has demonstrated that modifications to the structure of this compound can enhance the efficacy of bedaquiline against resistant strains of tuberculosis. A study highlighted its role in developing new derivatives that maintain activity while minimizing toxicity .

In vitro studies have shown that derivatives of this compound can selectively inhibit mycobacterial growth without significant cytotoxic effects on mammalian cells, suggesting potential therapeutic applications in treating tuberculosis .

Wirkmechanismus

The mechanism of action of 3-Benzyl-6-bromo-2-chloroquinoline involves its interaction with specific molecular targets. In the case of its derivative, bedaquiline, the compound inhibits the proton pump of mycobacterial ATP synthase, leading to the disruption of energy production in the bacteria . This mechanism is crucial for its effectiveness in treating tuberculosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues include:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Differences |

|---|---|---|---|---|

| 3-Benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 | 3-Benzyl, 6-Bromo, 2-Methoxy | C₁₇H₁₄BrNO | Methoxy vs. chloro at position 2 |

| 6-Bromo-2-chloro-3-methylquinoline | 113092-96-9 | 3-Methyl , 6-Bromo, 2-Chloro | C₁₀H₇BrClN | Methyl vs. benzyl at position 3 |

| 3-Bromo-8-chloro-6-nitroquinoline | 860195-74-0 | 3-Bromo, 8-Chloro , 6-Nitro | C₉H₄N₂O₂ClBr | Nitro group at position 6 |

| 4-Chloroquinoline | 611-35-8 | 4-Chloro | C₉H₆ClN | Chlorine at position 4 |

Key Observations :

- Substituent Position : The position of halogens (e.g., 2-chloro vs. 4-chloro) significantly impacts electronic properties and reactivity .

- Functional Groups : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter solubility and metabolic stability .

- Steric Effects : Benzyl groups at position 3 increase steric bulk compared to methyl or hydrogen substituents, influencing binding interactions in pharmaceutical applications .

Physicochemical Properties

Notes:

Biologische Aktivität

3-Benzyl-6-bromo-2-chloroquinoline is a quinoline derivative with significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals like bedaquiline, an important drug for treating multidrug-resistant tuberculosis. This article examines its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₆H₁₁BrClN

- Molecular Weight : 332.62 g/mol

- Structure Features : The compound features a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a benzyl group at the 3-position. These structural characteristics contribute to its reactivity and biological activity.

This compound exhibits various biochemical properties that influence its biological activity:

- Enzyme Interactions : It has been shown to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .

- Cellular Effects : The compound affects cell signaling pathways, gene expression, and cellular metabolism. In laboratory settings, it has demonstrated stability under inert conditions and varying effects based on dosage in animal models.

The mechanism of action for this compound involves:

- Binding Interactions : The compound binds to specific biomolecules, leading to enzyme inhibition and modulation of cellular processes.

- Inhibition of Mycobacterial Growth : At lower doses, it effectively inhibits the growth of mycobacteria without significant toxicity, making it a promising candidate for tuberculosis treatment.

Table 1: Summary of Biological Activities

Case Studies

-

Antimycobacterial Activity :

A study demonstrated that this compound showed significant activity against Mycobacterium tuberculosis strains with high resistance levels. The compound's effectiveness was attributed to its structural features that enhance binding affinity to bacterial targets . -

Drug Interaction Studies :

Research indicated that the compound's inhibition of cytochrome P450 enzymes could lead to altered pharmacokinetics when used alongside other drugs. This raises considerations for its clinical use and necessitates further investigation into potential interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.